molecular formula C21H20ClNO3 B11402605 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11402605
M. Wt: 369.8 g/mol
InChI Key: FITAOXUGXYJLBB-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H20ClNO3/c1-16-6-4-8-18(12-16)26-15-21(24)23(14-19-9-5-11-25-19)13-17-7-2-3-10-20(17)22/h2-12H,13-15H2,1H3

InChI Key

FITAOXUGXYJLBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-(3-methylphenoxy)acetic acid with N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Purification: The crude product is typically purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity compared to similar compounds with different substituents on the phenyl ring.

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